Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Overview
Description
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound features a tert-butyl group, a phenyl ring substituted with a hydroxyethyl group, and a carbamate functional group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
This compound is a key intermediate in the synthesis of chiral organoselenanes and organotelluranes , which have been investigated as inhibitors for various enzymes .
Mode of Action
It’s known that the compound can undergo enzymatic kinetic resolution via lipase-catalyzed transesterification reaction . This process shows excellent enantioselectivity, leading to the optically pure ®- and (S)-enantiomers .
Result of Action
Its role as a precursor in the synthesis of organoselenanes and organotelluranes suggests it may contribute to the biological activities of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 4-(1-hydroxyethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound often involves the use of enzymatic kinetic resolution techniques. For instance, the lipase-catalyzed transesterification reaction has been employed to resolve racemic mixtures of this compound into its optically pure enantiomers . This method is advantageous due to its high enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Introduction of various substituents on the phenyl ring, depending on the reagents used.
Scientific Research Applications
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate has several applications in scientific research:
Biology: The compound is used in the development of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate: Similar structure but with a different position of the hydroxyethyl group.
Tert-butyl N-[4-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate: Contains a piperidine ring instead of a phenyl ring.
Uniqueness
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group at the 1-position of the phenyl ring allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJWIKBZFLTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378044 | |
Record name | Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232597-44-3 | |
Record name | Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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